2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole
Overview
Description
2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole is a heterocyclic compound with a molecular formula of C9H9N3O2S and a molecular weight of 223.25 g/mol . This compound is of interest due to its unique structure, which combines a benzothiazole core with a dioxino ring system and a hydrazino group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole typically involves multiple steps starting from readily available starting materials. . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazino group.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds.
Scientific Research Applications
2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole involves its interaction with various molecular targets and pathways. The hydrazino group can form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects. The benzothiazole core may also contribute to the compound’s biological activity by interacting with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole is unique due to the presence of the hydrazino group, which imparts distinct reactivity and potential biological activity. Its combination of a benzothiazole core with a dioxino ring system also sets it apart from other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylhydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-12-9-11-5-3-6-7(4-8(5)15-9)14-2-1-13-6/h3-4H,1-2,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZHURASRHZHGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201698 | |
Record name | 2-Hydrazinyl-6,7-dihydro[1,4]dioxino[2,3-f]benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677665 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872696-13-4 | |
Record name | 2-Hydrazinyl-6,7-dihydro[1,4]dioxino[2,3-f]benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872696-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinyl-6,7-dihydro[1,4]dioxino[2,3-f]benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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